Rhinacanthin C
CAS No.:
Cat. No.: VC1814304
Molecular Formula: C25H30O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30O5 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | [3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate |
| Standard InChI | InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+ |
| Standard InChI Key | CEPGYONTKGWENW-QIGLBIQCSA-N |
| Isomeric SMILES | C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
| SMILES | CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
| Canonical SMILES | CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Introduction
Chemical Properties and Structure of Rhinacanthin C
Chemical Identification and Nomenclature
Rhinacanthin C (RC) is a naphthoquinone derivative with the molecular formula C25H30O5 and a molecular weight of 410.5 g/mol . This compound possesses several systematic names in chemical nomenclature, including:
-
(3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl) (2E,6E)-2,6-dimethylocta-2,6-dienoate
-
2,6-Octadienoic acid, 2,6-dimethyl-, 3-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-2,2-dimethylpropyl ester, (2E,6E)-
The compound has been assigned various identifiers in chemical databases, including PubChem CID 6474554 and CHEBI:66303 .
Structural Characteristics
Rhinacanthin C features a unique chemical structure consisting of a hydroxy-1,4-naphthoquinone core coupled with a dimethyloctadienoate ester side chain. Structurally, it is classified as:
This structural configuration contributes to its bioactive properties, particularly its ability to interact with multiple cellular targets and signaling pathways.
Physical and Chemical Properties
Rhinacanthin C exhibits distinctive physicochemical properties that influence its bioavailability and pharmacological activities. Table 1 summarizes the key physical and chemical properties of Rhinacanthin C.
Table 1: Physicochemical Properties of Rhinacanthin C
Natural Sources and Extraction Methods
Botanical Source and Distribution
Rhinacanthin C is predominantly isolated from Rhinacanthus nasutus (L.) Kurz, a perennial shrub belonging to the Acanthaceae family . This plant, also known as "Thong-Phan-Chang" in Thai traditional medicine, grows to a height of 60-76 cm and is characterized by its tender stem . R. nasutus is widely distributed across Southeast Asia and has been extensively used in traditional medicine systems for treating various ailments including skin diseases, liver disorders, peptic ulcers, helminthiasis, inflammation, and obesity .
Extraction and Isolation Techniques
The extraction of Rhinacanthin C from R. nasutus typically employs solvent extraction methods. Ethyl acetate has been identified as an effective solvent for the extraction of RC . The extraction process is generally followed by identification and purification using chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .
A standard analytical method for quantifying Rhinacanthin C employs HPLC with a C18 column and a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in acetonitrile and 0.1% TFA in water (75:25 v/v) at a flow rate of 1 mL/min. Detection is typically performed using a photodiode array detector (PDA) set to measure UV absorbance at 254 nm .
Quantitative Variation in Natural Sources
Recent studies have revealed significant variations in Rhinacanthin C content across different plant parts and geographical sources. Quantitative analysis has shown that RC content ranges from 0.01% to 1.27% w/w in leaves and 1.11% to 2.42% w/w in roots of R. nasutus . Additionally, RC content in raw materials sourced from various suppliers was found to be below 0.05% w/w . These findings highlight the importance of source selection and quality control in the procurement of RC for research and therapeutic applications.
Table 2: Rhinacanthin C Content Variation in Different Plant Parts
| Plant Part | Rhinacanthin C Content Range (% w/w) | Reference |
|---|---|---|
| Leaves | 0.01-1.27 | |
| Roots | 1.11-2.42 | |
| Commercial Raw Materials | <0.05 |
Pharmacological Activities of Rhinacanthin C
Anticancer and Antitumor Activities
Research has revealed promising anticancer properties of Rhinacanthin C. Among five rhinacanthins evaluated (rhinacanthin C, G, N, Q, and rhinacanthone), RC exhibited the highest tumor specificity with a tumor specificity index (TS) of 15.2 . Notably, RC induced cell death through non-apoptotic mechanisms, as evidenced by the absence of internucleosomal DNA fragmentation and caspase-3 activation . This suggests a unique mechanism of action that differentiates RC from conventional cytotoxic agents.
Additionally, RC has demonstrated potent inhibition of RANKL-stimulated osteoclastogenesis, suggesting potential applications in bone-related malignancies and disorders .
Anti-inflammatory and Analgesic Effects
Rhinacanthin C exhibits significant anti-inflammatory and analgesic activities. The compound has been reported to reduce pro-inflammatory cytokines and inflammatory markers in various disease models . These properties position RC as a potential therapeutic agent for inflammatory conditions.
Antidiabetic Activities and Renoprotective Effects
One of the most extensively studied therapeutic applications of Rhinacanthin C is its antidiabetic activity and protective effects against diabetic complications. Studies in streptozotocin-nicotinamide-induced diabetic nephropathy models have demonstrated that RC significantly reduces kidney index, renal oxidative stress markers, and pro-inflammatory cytokines .
RC treatment has been shown to increase renal levels of protective antioxidant enzymes, including glutathione, superoxide dismutase, and catalase . These effects collectively contribute to the attenuation of diabetic-induced renal damage, suggesting that RC could serve as a potential medicinal or nutritional supplement for the prevention of diabetic nephropathy .
Table 3: Effects of Rhinacanthin C on Biochemical Parameters in Diabetic Nephropathy
Hepatoprotective Effects in NAFLD
Recent investigations have demonstrated that Rhinacanthin C ameliorates insulin resistance and lipid accumulation in non-alcoholic fatty liver disease (NAFLD) . In a high-fat diet-induced NAFLD mouse model, RC significantly reduced body mass and liver body coefficient, inhibited liver inflammation and fat accumulation, and improved insulin resistance .
Mechanistically, RC reduced serum levels of leptin and resistin while upregulating the expression of adiponectin and adiponectin receptor in the liver . Furthermore, RC inhibited the expression of inflammatory markers including MCP-1, TNF-α, and IL-6 . These effects collectively contribute to the hepatoprotective activity of RC in NAFLD.
Molecular Mechanisms of Action
Effects on Cellular Signaling Pathways
Rhinacanthin C exerts its therapeutic effects through modulation of multiple cellular signaling pathways. In NAFLD models, RC has been shown to activate the AMPK/SIRT1 pathway while inhibiting the SREBP-1c/Fas/ACC pathway . Specifically, RC upregulates the expression of p-AMPK and SIRT1 while downregulating the expression of p-p65, SREBP-1c, Fas, Acc-α, PPAR-γ, and SCD1 .
Table 4: Effects of Rhinacanthin C on Signaling Pathways
| Signaling Pathway | Effect of Rhinacanthin C | Disease Model | Reference |
|---|---|---|---|
| AMPK/SIRT1 | Activation | NAFLD | |
| SREBP-1c/Fas/ACC | Inhibition | NAFLD | |
| RANKL-mediated Signaling | Inhibition | Osteoclastogenesis |
Effects on Drug Efflux Transporters
Rhinacanthin C has demonstrated significant effects on drug efflux transporters, which may influence drug bioavailability and herb-drug interactions. Studies using Caco-2 cell models have shown that RC inhibits the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), with a more potent effect on P-gp than MRP2 . This inhibitory effect was found to be reversible .
Short-term exposure of Caco-2 cells to RC at 100 μM resulted in increased P-gp expression without significant changes in its function, while extended exposure to RC at 0.625 μM for 7 days had no effect on either the expression or function of P-gp . These findings suggest that RC might potentially cause herb-drug interactions when co-administered with other P-gp substrates, which warrants careful consideration in therapeutic applications .
Antioxidant and Anti-inflammatory Mechanisms
The antioxidant and anti-inflammatory properties of Rhinacanthin C play crucial roles in its therapeutic effects across various disease models. In diabetic nephropathy, RC exerts renoprotective effects by inhibiting oxidative stress and inflammation . The compound increases the levels of endogenous antioxidant enzymes, including glutathione, superoxide dismutase, and catalase, thereby enhancing the cellular antioxidant defense mechanisms .
Additionally, RC reduces the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . This combined antioxidant and anti-inflammatory activity of RC underlies its therapeutic potential in conditions characterized by oxidative stress and inflammation, such as diabetic nephropathy and NAFLD.
Therapeutic Applications and Future Prospects
Current Therapeutic Applications
Based on its diverse pharmacological activities, Rhinacanthin C holds promise for various therapeutic applications. Current research supports its potential use in:
-
Management of viral infections, based on its antiviral properties
-
Cancer therapy, particularly due to its tumor-specific cytotoxicity and inhibition of osteoclastogenesis
-
Treatment of inflammatory conditions, leveraging its anti-inflammatory and analgesic effects
-
Management of diabetes and prevention of diabetic complications, especially diabetic nephropathy
-
Treatment of non-alcoholic fatty liver disease and associated metabolic disorders
Challenges and Limitations
Despite its promising therapeutic potential, several challenges and limitations need to be addressed for the successful development of Rhinacanthin C-based therapeutics:
-
Variability in natural content across different plant parts and geographical sources necessitates standardized extraction and quality control procedures
-
Potential herb-drug interactions due to its effects on drug efflux transporters warrant careful consideration in clinical applications
-
Limited data on pharmacokinetics, bioavailability, and toxicity profiles in human subjects
-
Need for optimization of formulation strategies to enhance stability and bioavailability
Future Research Directions
Future research on Rhinacanthin C should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens
-
Development of standardized extraction and purification protocols to ensure consistent quality
-
Clinical trials to validate the therapeutic efficacy and safety of RC in human subjects
-
Exploration of structure-activity relationships to develop more potent and selective derivatives
-
Investigation of additional molecular targets and signaling pathways that contribute to its therapeutic effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume